Racemic-(1S,3S,4R,6S)-2-(Tert-Butoxycarbonyl)-6-Fluoro-2-Azabicyclo[2.2.1]Heptane-3-Carboxylic Acid
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Overview
Description
Racemic-(1S,3S,4R,6S)-2-(Tert-Butoxycarbonyl)-6-Fluoro-2-Azabicyclo[2.2.1]Heptane-3-Carboxylic Acid is a chemical compound . It is often used for pharmaceutical testing .
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results .Physical and Chemical Properties Analysis
The molecular weight of this compound is 257.28 . Other physical and chemical properties are not specified in the search results .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Azabicycloalkane Systems : Racemic 2-azabicyclo[2.2.1]heptane structures and chiral non-racemic 6-azabicyclo[3.2.1]octane representatives have been synthesized starting from 1-(tert-butoxycarbonyl)-2-(tert-butyldimethylsilyloxy)pyrrole. This process involves diastereoselective aldol-type carbon-carbon bond-forming reactions (Zanardi et al., 2008).
Synthesis of Glutamic Acid Analogue : The synthesis of a glutamic acid analogue from L-serine has been reported. This involves the conversion of hemiaminal intermediate to pyrrolidine and the key transannular alkylation step to form the [2.2.1] ring system (Hart & Rapoport, 1999).
Scalable Synthesis of Azabicyclohexane Carboxylic Acid : A scalable synthesis of a similar compound, (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid, has been described, emphasizing the importance of stereoselectivity in cyclopropanation steps (Gan et al., 2013).
Medicinal Chemistry Applications
Development of Morpholine Amino Acids : Structurally novel morpholine amino acids have been synthesized, potentially modulating physicochemical and pharmacokinetic properties of drug candidates (Kou et al., 2017).
Chirospecific Syntheses for Peptidomimetics : A method for chirospecific preparation of 1-carboxy-7-azabicycloheptane amino acids has been developed for generating peptidomimetics as conformational probes (Campbell & Rapoport, 1996).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(3S,6S)-6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO4/c1-12(2,3)18-11(17)14-8-5-6(4-7(8)13)9(14)10(15)16/h6-9H,4-5H2,1-3H3,(H,15,16)/t6?,7-,8?,9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCISSGWBZOERM-QKZHKQSRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC(C1C(=O)O)CC2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](C2C[C@@H](C1C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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